Calcium lactate gluconate
Overview
Description
Calcium lactate gluconate is a soluble salt of calcium, lactic acid, and gluconic acid. It is commonly used in effervescent calcium tablets due to its high solubility and neutral taste. The compound’s chemical formula is Ca₅(C₃H₅O₃)₆·(C₆H₁₁O₇)₄·2H₂O . It was first developed by Sandoz, Switzerland, and is widely used in the functional and fortified food industry .
Mechanism of Action
Target of Action
Calcium lactate gluconate, also known as GLOCAL, is a soluble salt of calcium, lactic acid, and gluconic acid . The primary targets of this compound are the cells that require calcium ions (Ca2+) for their functioning. Calcium plays a crucial role in various physiological processes, including nerve transmission, muscle contraction, and blood coagulation . It is also essential for maintaining the health of bones and teeth .
Mode of Action
In aqueous environments such as the gastrointestinal (GI) tract, this compound dissociates into calcium cations and lactic acid anions . The calcium ions are then absorbed into the bloodstream and transported to the cells that require them. The lactic acid anions serve as a source of energy for mammals, acting as an intermediate in metabolic pathways .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the utilization of calcium ions and lactic acid. Calcium ions play a vital role in signal transduction pathways, enabling the transmission of nerve impulses and muscle contraction. On the other hand, lactic acid is a key player in the metabolic pathway, specifically in the process of gluconeogenesis .
Pharmacokinetics
Approximately one-third of the administered dose of this compound is absorbed from the small intestine . It is then distributed throughout the body, crossing the placenta. The compound is primarily excreted in feces, with small amounts excreted in urine, pancreatic juice, saliva, and breast milk .
Result of Action
The administration of this compound results in an increase in the levels of calcium ions in the body. This helps in maintaining normal cardiac function, renal function, respiration, blood coagulation, and cell membrane and capillary permeability . It also plays a significant role in preventing and treating calcium deficiency .
Action Environment
The action of this compound is influenced by various environmental factors. Its solubility in water (400 g/L) allows it to be used in effervescent calcium tablets . Its neutral taste and high bioavailability make it a preferred choice for calcium supplementation in various populations . .
Biochemical Analysis
Cellular Effects
Calcium lactate gluconate influences various cellular processes by modulating calcium levels within cells. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, increased intracellular calcium levels due to this compound can activate signaling pathways like the calcium/calmodulin-dependent protein kinase (CaMK) pathway, which influences gene expression and metabolic activities. Additionally, this compound can enhance osteoblast activity, promoting bone formation and mineralization .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time The stability and degradation of this compound are crucial factorsIn vitro assays using osteoblast-like cells have demonstrated that this compound can induce osteogenic differentiation over a period of days to weeks .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium lactate gluconate can be synthesized by reacting gluconic acid-delta-lactone with calcium carbonate at a temperature of 80-90°C to obtain a calcium gluconate aqueous solution. The solution is then treated with medicinal activated carbon and preserved at the same temperature for 30 minutes. The mixture is filtered while hot, cooled to 30-40°C, and seed crystals are added. The solution is further cooled to 10-20°C, stirred, and crystallized for 8-12 hours. The final product is obtained after centrifugal filtration, crushing, and drying of the filter cake .
Industrial Production Methods
Industrial production of this compound involves the fermentation of carbohydrates in the presence of calcium mineral sources such as calcium carbonate or calcium hydroxide . This method ensures a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Calcium lactate gluconate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form calcium carbonate and other by-products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can undergo substitution reactions where the calcium ion is replaced by other metal ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include calcium carbonate, calcium oxalate, and other calcium salts, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Calcium lactate gluconate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a source of calcium ions in analytical chemistry.
Biology: The compound is used in cell culture media to provide essential calcium ions for cell growth and differentiation.
Medicine: this compound is used as a calcium supplement to treat and prevent calcium deficiencies.
Comparison with Similar Compounds
Similar Compounds
Calcium Carbonate: Contains the highest amount of elemental calcium but requires an acidic environment for optimal absorption.
Calcium Citrate: Better absorbed than calcium carbonate and can be taken without food.
Calcium Gluconate: Contains less elemental calcium compared to calcium lactate gluconate but is used in similar applications.
Calcium Acetate: Used primarily as a phosphate binder in patients with kidney disease.
Calcium Lactate: Similar to this compound but with a lower solubility and bioavailability.
Uniqueness
This compound is unique due to its high solubility, neutral taste, and high bioavailability. These properties make it an excellent choice for use in dietary supplements, food fortification, and medical applications .
Biological Activity
Calcium lactate gluconate (CLG) is a compound that combines calcium lactate and calcium gluconate, widely recognized for its high solubility and bioavailability. This article delves into the biological activity of CLG, examining its mechanisms of action, pharmacokinetics, and applications in various fields, supported by data tables and relevant research findings.
This compound is a soluble salt that dissociates in aqueous environments into calcium cations and lactic acid anions. The calcium ions play a crucial role in several physiological processes, including:
- Signal Transduction : Calcium ions are vital for nerve impulse transmission and muscle contraction.
- Metabolic Pathways : Lactic acid is involved in gluconeogenesis, influencing energy metabolism.
Biochemical Pathways
The compound enhances cellular functions by modulating calcium levels, which can activate signaling pathways such as the calcium/calmodulin-dependent protein kinase (CaMK) pathway. This pathway is critical for gene expression and metabolic activities, particularly in osteoblasts, where it promotes bone formation and mineralization .
Pharmacokinetics
Approximately one-third of the administered dose of CLG is absorbed from the small intestine. Studies indicate that CLG effectively increases serum calcium levels and urinary calcium excretion shortly after ingestion. However, the duration of effect tends to be shorter compared to other calcium salts like calcium carbonate .
1. Bone Mineral Density
A review of human studies suggests that CLG significantly increases bone mineral density more consistently than other calcium salts. This property makes it particularly beneficial for individuals at risk of osteoporosis .
2. Short-term Effects on Calcium Metabolism
A study involving fasting subjects demonstrated that administration of 1 g of CLG resulted in a rapid increase in serum calcium levels, with urinary excretion also rising significantly. Although the peak responses were similar across different calcium salts, the duration was notably shorter for CLG .
3. Nutritional Applications
CLG has been used in postoperative nutritional evaluations. A study indicated that patients receiving CLG exhibited improved nutritional status post-surgery compared to controls, with significant reductions in malnutrition rates and complications .
Data Tables
Study | Population | Dosage | Outcome |
---|---|---|---|
Calcium Supplementation Study | Healthy elderly volunteers | 1 g CLG | Increased serum calcium; shorter duration of effect compared to others |
Postoperative Evaluation | Gastric cancer patients | 2940 mg CLG | Improved nutritional status; lower complication rates |
Applications in Medicine and Industry
CLG is utilized not only as a dietary supplement but also in food fortification due to its excellent solubility and neutral taste. It is commonly found in beverages and food products aimed at enhancing calcium intake without altering flavor profiles . Additionally, its role as a reagent in analytical chemistry underscores its versatility across different scientific fields.
Properties
IUPAC Name |
calcium;2-hydroxypropanoate;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O7.C3H6O3.Ca/c7-1-2(8)3(9)4(10)5(11)6(12)13;1-2(4)3(5)6;/h2-5,7-11H,1H2,(H,12,13);2,4H,1H3,(H,5,6);/q;;+2/p-2/t2-,3-,4+,5-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKNEBQRTUXXLT-ZBHRUSISSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)[O-])O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16CaO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
11116-97-5 | |
Record name | Calcium lactate gluconate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13365 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While not directly addressed in the provided research, calcium lactate gluconate serves as a calcium source. Once ingested, it dissociates into calcium ions, which are essential for bone formation, mineralization, and maintenance. [, ] These ions are absorbed in the gut and contribute to overall calcium homeostasis. [, ]
ANone: this compound, a double salt of gluconic acid, has the molecular formula C12H22CaO14. Its molecular weight is 430.37 g/mol.
ANone: The provided research does not delve into specific spectroscopic analyses of this compound.
ANone: Research highlights the excellent solubility and stability of this compound in various food matrices. [, ] This property makes it particularly suitable for fortifying beverages like apple juice [] and soy-corn milk. []
ANone: Studies demonstrate the stability of this compound in apple juice for up to 30 weeks of storage, indicating its suitability for products with extended shelf-lives. []
ANone: The provided research focuses on this compound's role as a calcium supplement and does not explore its potential catalytic properties.
ANone: The provided literature primarily focuses on experimental investigations and does not include computational studies on this compound.
ANone: Research suggests that this compound shows good stability in various food matrices like apple juice [] and soy-corn milk [], even at different storage temperatures. []
ANone: While specific regulatory information is not detailed in the provided research, it is crucial to adhere to all relevant safety and regulatory guidelines when using this compound in any product.
ANone: One study observed that calcium yeast resulted in a three-fold greater urinary excretion of calcium compared to calcium gluconate, suggesting potentially higher absorption. [] This highlights the variability in bioavailability among different forms of calcium salts.
ANone: Studies demonstrate the efficacy of a dietary supplement containing this compound in reducing serum phosphorus levels in dogs [, ] and cats [, ] with chronic kidney disease.
ANone: Research in a rat model of osteoarthritis suggests that a mixture containing this compound helped preserve bone mass and strength, pointing towards potential anti-osteoporotic effects. []
ANone: The concept of "resistance" is not directly applicable to this compound as it functions primarily as a calcium source rather than a drug with a specific molecular target.
ANone: A single oral dose toxicity test in rats showed no treatment-related mortalities or adverse effects up to the highest dose tested (2000 mg/kg body weight), suggesting a favorable safety profile. []
ANone: The provided research does not delve into these specific aspects related to this compound.
ANone: Research on this compound demonstrates a multidisciplinary approach encompassing food science, nutrition, pharmaceutical sciences, and veterinary medicine. [, , , , , ] For instance, understanding its physicochemical properties is essential for formulating stable and palatable food products, while its biological effects are investigated in animal models and clinical studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.